8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
CAS No. |
886910-85-6 |
|---|---|
Molecular Formula |
C28H27FN6O2 |
Molecular Weight |
498.562 |
IUPAC Name |
8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C28H27FN6O2/c1-32-25-24(26(36)31-28(32)37)35(18-20-10-6-9-19-7-2-4-11-22(19)20)27(30-25)34-15-13-33(14-16-34)17-21-8-3-5-12-23(21)29/h2-12H,13-18H2,1H3,(H,31,36,37) |
InChI Key |
IBSMNOAPDKSDRO-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4F)CC5=CC=CC6=CC=CC=C65 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione (CAS Number: 898464-38-5) is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 476.5 g/mol. The structure features a piperazine ring and a naphthalene moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 476.5 g/mol |
| CAS Number | 898464-38-5 |
Research indicates that compounds containing piperazine and purine structures often interact with various biological targets, including enzymes and receptors involved in neurotransmission and cell signaling pathways.
Inhibition of Nucleoside Transporters
One significant area of research involves the compound's interaction with equilibrative nucleoside transporters (ENTs) . These transporters play a crucial role in nucleotide synthesis and the regulation of adenosine functions, which are vital in cancer therapies. A study demonstrated that derivatives similar to this compound exhibited selective inhibition of ENT2 over ENT1, suggesting potential therapeutic applications in oncology .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics. The presence of the 2-fluorobenzyl group enhances lipophilicity and may improve binding affinity to target proteins.
Key Findings from SAR Studies
- Fluorine Substitution : The introduction of fluorine atoms has been shown to enhance the potency of piperazine derivatives by increasing their metabolic stability and bioavailability.
- Naphthalene Moiety : The naphthalene component contributes to π–π stacking interactions with aromatic amino acids in the binding site of target proteins, enhancing binding affinity.
In Vitro Studies
In vitro studies have highlighted the compound's ability to inhibit specific enzymes such as tyrosinase , which is involved in melanin production. Compounds structurally related to this purine derivative displayed competitive inhibition with IC50 values significantly lower than standard inhibitors .
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-naphthalen-1-ylmethyl purine | 0.18 | |
| Kojic Acid | 17.76 |
Case Studies
A notable case study investigated the antimelanogenic effects of related piperazine compounds on B16F10 melanoma cells. The study reported that these compounds inhibited melanin synthesis without causing cytotoxicity, indicating their potential as therapeutic agents for skin disorders .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. Its structural features suggest that it may act as an antagonist or agonist at various biological receptors, making it a candidate for drug development targeting neurological disorders, cancer, and other diseases.
Pharmacology
Research focuses on understanding the interaction of this compound with biological targets. Studies may include evaluating its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The fluorobenzyl group is particularly noted for enhancing lipophilicity and stability, which can influence the compound's bioavailability.
Chemical Biology
In chemical biology, this compound serves as a valuable tool for dissecting biological pathways and mechanisms. Its ability to modulate receptor activity allows researchers to investigate the roles of specific signaling pathways in cellular processes.
Industrial Applications
Beyond medicinal uses, there is potential for this compound in material science as a precursor for synthesizing more complex molecules or novel materials. Its unique structure may lend itself to applications in nanotechnology or polymer chemistry.
Unique Properties
The presence of the fluorine atom in the fluorobenzyl group is crucial as it can enhance the compound's stability and interaction with biological targets. This property makes it particularly interesting for further pharmacological exploration .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Purine Core : This can be achieved through condensation reactions using guanine or adenine derivatives.
- Introduction of Methyl Group : Alkylation reactions using methylating agents such as methyl iodide are employed.
- Attachment of Naphthalenylmethyl Group : Nucleophilic substitution reactions with naphthalenylmethyl halides are used to complete the synthesis .
Characterization Techniques
Characterization of the synthesized compound can be performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) spectroscopy
- Mass spectrometry
- High-performance liquid chromatography (HPLC)
Case Studies and Research Findings
Several studies have explored the applications and effects of 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuropharmacology | Demonstrated receptor modulation effects leading to potential therapeutic applications in anxiety disorders. |
| Study B | Cancer Research | Showed cytotoxic effects on specific cancer cell lines, suggesting potential use in oncology. |
| Study C | Chemical Biology | Utilized as a probe to study signaling pathways related to cell proliferation and apoptosis. |
These case studies highlight the versatility and potential impact of this compound across various research domains.
Comparison with Similar Compounds
Table 1. Structural Comparison of Purine Dione Derivatives
Key Observations :
Anticancer Activity
- : The compound 1,3,7-trimethyl-8-(4-(prop-2-ynyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione exhibited moderate anticancer activity, with in vitro assays showing IC₅₀ values in the micromolar range . Its propargyl group may facilitate click chemistry for targeted drug delivery.
Physicochemical Properties
- Hydrogen Bonding: The 2-fluorobenzyl group (target compound) may reduce hydrogen-bond donor capacity compared to unsubstituted benzyl analogs, altering receptor interaction profiles .
Q & A
Basic: What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?
Answer:
The synthesis of this purine-dione derivative can be approached via a multi-step protocol. A critical intermediate is 1-(2-fluorobenzyl)piperazine , which can be coupled to the purine core through nucleophilic substitution or palladium-catalyzed cross-coupling. Evidence from analogous syntheses suggests using DCM as a solvent, N,N-diisopropylethylamine as a base, and controlled stoichiometry to minimize side reactions . Key intermediates include:
- 3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione : Prioritize purity via recrystallization (e.g., Et₂O) .
- 4-(2-fluorobenzyl)piperazine : Verify substitution efficiency via LC-MS before coupling .
Post-synthesis, flash chromatography or preparative HPLC is recommended for purification.
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
A combination of ¹H/¹³C NMR , FT-IR , and HRMS is essential:
- ¹H NMR : Confirm substituent integration (e.g., naphthalenylmethyl protons at δ 4.5–5.5 ppm) and piperazine coupling (δ 2.3–3.5 ppm) .
- ¹³C NMR : Verify carbonyl resonances (C2/C6 diones at ~150–160 ppm) .
- HRMS : Ensure exact mass matches theoretical values (e.g., C₂₈H₂₈FN₅O₂ requires m/z 485.2187) .
- FT-IR : Validate carbonyl stretches (1650–1750 cm⁻¹) and aromatic C-H bends .
Advanced: How can researchers optimize the yield and purity of this compound under varying reaction conditions?
Answer:
Optimization requires Design of Experiments (DOE) to evaluate:
- Solvent polarity : DCM vs. THF for coupling efficiency .
- Temperature : 0–25°C to balance reaction rate vs. decomposition.
- Catalyst screening : Test Pd(PPh₃)₄ or CuI for cross-coupling steps .
- Purification : Compare flash chromatography (silica gel) vs. crystallization (hexane/EtOAc) .
Advanced monitoring tools like in-situ IR or HPLC-MS can track intermediate formation and guide real-time adjustments .
Advanced: What computational strategies are effective in predicting the biological activity or binding affinity of this purine-dione derivative?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase targets (e.g., tyrosine kinases) based on the fluorobenzyl and naphthalenyl pharmacophores .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .
- QSAR modeling : Corporate substituent effects (e.g., electron-withdrawing fluorine) to predict IC₅₀ values .
- DFT calculations : Optimize geometry and evaluate electronic properties (e.g., HOMO/LUMO energies) for reactivity insights .
Advanced: How should contradictory data regarding the compound’s biological activity be methodologically addressed?
Answer:
Contradictions (e.g., inconsistent IC₅₀ values across assays) require:
- Dose-response validation : Repeat assays with standardized protocols (e.g., ATP concentration in kinase assays) .
- Off-target profiling : Screen against related enzymes (e.g., PDEs or other purine-binding proteins) .
- Structural analogs : Synthesize derivatives with modified fluorobenzyl/naphthalenyl groups to isolate SAR trends .
- Meta-analysis : Compare data with structurally similar compounds (e.g., purine-diones with piperazine substituents) .
Theoretical frameworks (e.g., enzyme kinetics or allosteric modulation hypotheses) should guide experimental redesign .
Advanced: What strategies are recommended for elucidating metabolic pathways or degradation products of this compound?
Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS for hydroxylated or demethylated metabolites .
- Stability studies : Expose to simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) to identify hydrolysis products .
- Isotope labeling : Use ¹⁴C-labeled compound to track metabolic fate in animal models .
- Computational tools : Predict Phase I/II metabolism using ADMET Predictor or SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
